molecular formula C7H5Cl2NO B7871758 N-[(3,5-dichlorophenyl)methylidene]hydroxylamine

N-[(3,5-dichlorophenyl)methylidene]hydroxylamine

Cat. No.: B7871758
M. Wt: 190.02 g/mol
InChI Key: AVZFLLLFEIZFGB-UHFFFAOYSA-N
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Description

N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine typically involves the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of catalysts such as transition metal complexes can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against certain bacteria and fungi.

  • Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which N-[(3,5-Dichlorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • N-(3,5-Dichlorophenyl)butanamide

  • N-(3,5-Dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZFLLLFEIZFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

80 ml of ethanol were added to 23.82 g (342.8 mmol) of hydroxylamine hydrochloride. After addition of 28.12 g (342.8 mmol) of sodium acetate, a solution of 50.00 g (285.7 mmol) of 3,5-dichlorobenzaldehyde in 100 ml ethanol was added dropwise within a period of 30 min, the mixture was stirred for 2 h and then allowed to stand overnight. The reaction mixture was concentrated to dryness, 500 ml of CH2Cl2 were then added and the mixture was washed with 400 ml of water. The aqueous phase was washed once with 100 ml of CH2Cl2, the organic phase was dried over Na2SO4, filtered off and concentrated. The residue was used without further purification. Yield: 56.50 g (98%)
Quantity
28.12 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
23.82 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

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